molecular formula C21H23N3O3 B2588340 1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891094-07-8

1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2588340
CAS No.: 891094-07-8
M. Wt: 365.433
InChI Key: QSBZJTDTQCTMOT-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an acetyl group attached to a phenyl ring, a dimethylphenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is reacted with an appropriate reagent to introduce the acetyl group onto the phenyl ring.

    Formation of the Dimethylphenyl Intermediate: 3,4-dimethylphenylamine is synthesized separately through standard organic reactions.

    Coupling Reaction: The acetylphenyl intermediate is then coupled with the dimethylphenyl intermediate using a coupling reagent such as carbonyldiimidazole (CDI) to form the desired urea derivative.

    Cyclization: The final step involves cyclization to form the pyrrolidinone ring, which can be achieved through intramolecular cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea: can be compared with other urea derivatives that have similar structural features but different substituents.

    N-Phenyl-N’-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure but lacks the acetyl group.

    1-(3-Acetylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties

Properties

IUPAC Name

1-(3-acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-7-8-19(9-14(13)2)24-12-18(11-20(24)26)23-21(27)22-17-6-4-5-16(10-17)15(3)25/h4-10,18H,11-12H2,1-3H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBZJTDTQCTMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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